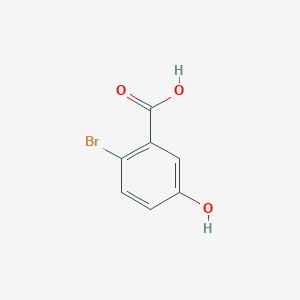

2-Bromo-5-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSAMJZDHWTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482339 | |

| Record name | 2-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58380-11-3 | |

| Record name | 2-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Bromo-5-hydroxybenzoic acid, a versatile aromatic compound with significant potential in pharmaceutical and chemical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its biological activities, including its anti-inflammatory and antimicrobial effects. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed methodologies and insights into its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO₃ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| CAS Number | 58380-11-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 185 °C (decomposes) | [2] |

| Boiling Point | 374.5 °C (Predicted) | [2] |

| pKa | 2.73 ± 0.10 (Predicted) | |

| Solubility | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water, DMSO, and methanol. | |

| InChI Key | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the demethylation of its precursor, 2-bromo-5-methoxybenzoic acid. The latter is synthesized via the bromination of m-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid

This protocol is adapted from established patent literature and provides a reliable method for obtaining the direct precursor to this compound.[4]

Materials:

-

m-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Bromide (KBr)

-

Red Phosphorus

-

N-bromosuccinimide (NBS)

-

Ice

Procedure:

-

In a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.

-

Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25 °C.

-

Maintain the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[4]

Experimental Protocol: Demethylation to this compound

This protocol describes the demethylation of the methoxy (B1213986) precursor to yield the final product.

Materials:

-

2-Bromo-5-methoxybenzoic acid

-

Aluminum chloride (AlCl₃)

-

Ice water

-

Diethyl ether

Procedure:

-

Reflux 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the aqueous phase three times with 250 mL of diethyl ether.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding this compound.

Purification Protocol: Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol-water mixture)

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating source (hot plate or steam bath)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.

-

Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations. The broad O-H stretching vibration is typically observed in the range of 3300-2500 cm⁻¹, while the C=O stretching vibration for an aryl carboxylic acid appears around 1700-1680 cm⁻¹.[5]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and antimicrobial properties, making it a compound of interest for drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[6] this compound is suggested to inhibit COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[7]

Diagram: Simplified COX Inhibition Pathway

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are critical signaling pathways that regulate the expression of numerous pro-inflammatory genes.[8][9] Natural compounds can modulate these pathways to exert anti-inflammatory effects.[10] While direct studies on this compound are limited, its structural analogs have been shown to influence these pathways.

Diagram: Potential Modulation of NF-κB and MAPK Pathways

Caption: Hypothesized modulation of inflammatory signaling pathways.

Antimicrobial Activity

Hydroxybenzoic acid derivatives are known to possess antimicrobial properties.[11] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[12] The lipophilicity and acidic nature of these compounds can facilitate their entry into microbial cells and disruption of cellular processes.

Diagram: General Antimicrobial Workflow

Caption: Workflow for assessing antimicrobial activity.

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis for the development of more complex molecules with potential therapeutic applications. Its anti-inflammatory and antimicrobial properties make it and its derivatives promising candidates for the development of new drugs to treat inflammatory conditions and infectious diseases.[13]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical compound with a solid foundation of understood properties and significant potential for further research and development. Its utility as a synthetic intermediate, coupled with its inherent biological activities, positions it as a valuable molecule in the fields of medicinal chemistry and materials science. This guide provides a comprehensive starting point for researchers looking to explore the applications of this versatile compound.

References

- 1. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 3. This compound | 58380-11-3 [sigmaaldrich.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Compounds from Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. aksci.com [aksci.com]

2-Bromo-5-hydroxybenzoic acid CAS number 58380-11-3

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

CAS Number: 58380-11-3

This technical guide provides a comprehensive overview of this compound, a significant compound in chemical synthesis and biomedical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, biological activities, and applications.

Physicochemical Properties

This compound is a halogenated hydroxybenzoic acid.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group.[2] This arrangement of functional groups makes it a versatile intermediate in organic synthesis.[3] The compound typically appears as a white to off-white or pale-yellow to brown or gray solid powder.[1]

| Property | Value | Source |

| CAS Number | 58380-11-3 | [4][5] |

| Molecular Formula | C₇H₅BrO₃ | [4][5] |

| Molecular Weight | 217.02 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 185.0 °C / 225-230 °C | [4][6] |

| Boiling Point | 374.5 °C | [3][4] |

| Solubility | Slightly soluble in DMSO and methanol.[1] Sparingly soluble in water.[2] | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [4][5] |

| InChI Key | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [5][7] |

| Appearance | Solid, white to off-white or pale-yellow to brown or gray powder | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the demethylation of its methoxy (B1213986) precursor. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxybenzoic acid

This procedure details the synthesis of this compound through the demethylation of 2-bromo-5-methoxybenzoic acid using aluminum chloride.[8]

Materials:

-

2-bromo-5-methoxybenzoic acid: 5 g

-

Aluminum chloride (AlCl₃): 15 g

-

Chlorobenzene (B131634): 150 mL

-

Diethyl ether

-

Ice water

Procedure:

-

Combine 5 g of 2-bromo-5-methoxybenzoic acid and 15 g of aluminum chloride in 150 mL of chlorobenzene in a suitable reaction vessel.[8]

-

Heat the mixture to reflux and maintain for 2.5 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Carefully pour the cooled reaction mixture into ice water to quench the reaction.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 250 mL portions of diethyl ether.[8]

-

Combine the organic phases.[8]

-

Concentrate the combined organic extracts under reduced pressure to remove the solvent.[8]

-

The resulting solid is this compound, yielding approximately 4.2 g.[8]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and antimicrobial properties.[2][4] It functions by interacting with various enzymes and pathways involved in inflammation and microbial growth.

| Biological Activity | Key Findings | Mechanism of Action | Source |

| Anti-inflammatory | Potently inhibits tissue inflammation induced by phorbol (B1677699) myristate acetate (B1210297) (PMA).[4] | Modifies the activity of peroxidases and other enzymes in lipid metabolism, inhibiting the production of inflammatory compounds like leukotrienes and prostaglandins.[1][4] | [1][4] |

| Enzyme Inhibition | Inhibits the enzyme lactoperoxidase.[1][4] | Prevents the oxidation of thiol groups in proteins, thereby altering their function.[1][4] | [1][4] |

| Antimicrobial | Inhibits the growth of certain bacteria.[4] It is also used as an intermediate in the synthesis of antimicrobial agents.[3] | Protects against microbial infections by inhibiting bacterial growth.[4] | [3][4] |

The anti-inflammatory mechanism involves the inhibition of key enzymes in inflammatory pathways. By modulating peroxidases, the compound effectively reduces the synthesis of pro-inflammatory mediators.

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable building block in several fields.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1][3][9] Its derivatives have been investigated for cyclooxygenase (COX) enzyme inhibition and as potential anticancer agents targeting PI3K and DNA-PK.[1]

-

Chemical Intermediate : The presence of hydroxyl, carboxylic acid, and bromine functional groups allows for diverse chemical modifications, making it a staple in organic synthesis for creating complex molecules.[1][3]

-

Materials Science : It is used as a building block for advanced materials. The bromine atom can enhance properties like flame retardancy and thermal stability.[1]

-

Other Uses : The compound also finds applications in the synthesis of dyes, UV stabilizers, and cosmetic ingredients.[3][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The following information is derived from its Safety Data Sheet (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Skin Irritation (Category 2)[6] Serious Eye Irritation (Category 2A)[6] Specific target organ toxicity — single exposure (Category 3), Respiratory system[6] | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Handling and Storage | Wear protective gloves, clothing, and eye/face protection.[6][10] Use only in a well-ventilated area.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[6] Store in a cool, dry, well-ventilated area in a tightly-closed container.[6][11] | P261, P264, P271, P280 |

| First Aid | If on skin: Wash with plenty of soap and water.[6] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If inhaled: Remove person to fresh air and keep comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6] | P302+P352, P304+P340, P305+P351+P338, P312 |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][12] Hazardous decomposition products include carbon oxides and hydrogen bromide.[6] | N/A |

| Disposal | Dispose of contents/container in accordance with local regulations. Product should be handled by a licensed professional waste disposal service.[6][12] | N/A |

Note: This compound is intended for research and development purposes only and is not for personal or veterinary use.[4] The toxicological properties have not been fully investigated.[12]

References

- 1. This compound | 58380-11-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 5. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. This compound | 58380-11-3 [sigmaaldrich.com]

- 8. This compound | 58380-11-3 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-hydroxybenzoic acid is a halogenated aromatic compound that serves as a crucial intermediate in organic synthesis. Its versatile chemical structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a valuable building block for a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its applications in pharmaceutical research and development. The presence of multiple functional groups allows for diverse chemical modifications, rendering it a significant precursor in the creation of novel therapeutic agents, agrochemicals, and dyes.[1]

Chemical Identity and Structure

This compound is systematically identified by its IUPAC name. Its chemical identity is further defined by various registry numbers and notation systems, which are crucial for database searches and regulatory purposes.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [2] |

| CAS Number | 58380-11-3 | [2][3] |

| Molecular Formula | C₇H₅BrO₃ | [2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [2][3] |

| InChI | InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | [2][5] |

| InChIKey | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions. It typically appears as a white to off-white or pale-yellow crystalline solid.[6][7][8]

| Property | Value | Citation |

| Physical State | Solid, powder | [4][6] |

| Melting Point | 185 - 230 °C (values vary across sources) | [3][4][7] |

| Boiling Point | 374.50 °C | [3] |

| pKa (Predicted) | 2.73 ± 0.10 | [8] |

| Solubility | Slightly soluble in DMSO and methanol; sparingly soluble in water. | [6][8] |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen), protected from light. | [3][5][8] |

| Topological Polar Surface Area | 57.5 Ų | [2][8] |

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. One common method involves the demethylation of 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxybenzoic Acid

This protocol describes the synthesis of this compound via demethylation of 2-bromo-5-methoxybenzoic acid using aluminum chloride.[9]

Materials:

-

2-bromo-5-methoxybenzoic acid (5 g)

-

Aluminum chloride (15 g)

-

Chlorobenzene (B131634) (150 mL)

-

Ice water

-

Diethyl ether (750 mL total)

Procedure:

-

A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[9]

-

After the reaction is complete, the mixture is cooled to room temperature.[9]

-

The cooled reaction mixture is carefully poured into ice water for quenching.[9]

-

The aqueous phase is extracted three times with diethyl ether (250 mL each time).[9]

-

The organic phases are combined and the solvent is removed by concentration under reduced pressure.[9]

-

The resulting solid is collected, yielding 4.2 g of this compound.[9]

Synthesis Workflow Diagram

Biological Activity and Applications in Drug Development

This compound is a compound of significant interest in medicinal chemistry due to its inherent biological activities and its utility as a scaffold for more complex molecules.[1]

Key Applications:

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of anti-inflammatory drugs and analgesics.[1][6] Its functional groups are readily modified, making it a versatile precursor for creating derivatives with enhanced bioactivity.[1]

-

Agrochemicals and Dyes: Beyond pharmaceuticals, it serves as a building block in the production of agrochemicals and dyes.[1]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods.[1]

Reported Biological Activities:

-

Anti-inflammatory Activity: The compound inhibits the production of inflammatory mediators like leukotrienes and prostaglandins (B1171923).[3][6] This is achieved by modifying the activity of peroxidases and other enzymes involved in lipid metabolism.[3][6]

-

Enzyme Inhibition: It has been shown to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins.[3][6] Derivatives of the related 3-bromo-2-hydroxybenzoic acid have shown potent activity against PI3K and DNA-PK, which are key targets in cancer therapy.[6]

-

Antimicrobial Properties: this compound has demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential applications in developing antimicrobial agents.[3][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with enzymatic pathways that produce pro-inflammatory signaling molecules. By inhibiting enzymes such as peroxidases and potentially cyclooxygenases (COX), it effectively reduces the synthesis of prostaglandins and leukotrienes, key mediators of the inflammatory cascade.[3][6]

Safety and Handling

According to available safety data, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Decomposition may produce carbon oxides and hydrogen bromide.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 4. aksci.com [aksci.com]

- 5. This compound | 58380-11-3 [sigmaaldrich.com]

- 6. This compound | 58380-11-3 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 58380-11-3 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzoic acid, a versatile halogenated phenolic compound. It serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in modulating key biological pathways.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1][2] Its core physicochemical properties are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 217.02 g/mol | [3][4][5] |

| Molecular Formula | C₇H₅BrO₃ | [3][4][5] |

| CAS Number | 58380-11-3 | [3][4] |

| Physical State | Solid, white to off-white/pale-yellow powder | [1][6] |

| Melting Point | 225-230 °C | [6] |

| Boiling Point | 374.50 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and methanol. | [1] |

| InChI Key | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [3] |

| Topological Polar Surface Area | 57.53 Ų | [5] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Experimental Protocols

The strategic placement of the bromine atom, hydroxyl, and carboxylic acid groups makes this compound a valuable precursor in organic synthesis. A common and effective method for its preparation involves the demethylation of its methoxy (B1213986) analogue.

Synthesis of this compound from 2-Bromo-5-methoxybenzoic acid

This protocol outlines a general procedure for the synthesis via demethylation using aluminum chloride.

Materials:

-

2-Bromo-5-methoxybenzoic acid (starting material)

-

Aluminum chloride (AlCl₃)

-

Chlorobenzene (solvent)

-

Ice water

-

Diethyl ether (extraction solvent)

Procedure:

-

In a suitable reaction vessel, combine 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene.[7]

-

Heat the mixture to reflux and maintain for approximately 2.5 hours.[7]

-

Monitor the reaction to completion using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Carefully pour the cooled reaction mixture into ice water to quench the reaction.[7]

-

Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 250 mL portions of diethyl ether.[7]

-

Combine the organic phases.

-

Concentrate the combined organic extracts under reduced pressure to remove the diethyl ether.[7]

-

The resulting solid is the desired product, this compound. The yield from this method is reported to be approximately 4.2 g.[7]

Biological Activity and Applications in Drug Discovery

This compound and its derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications. The compound serves as a foundational scaffold for developing novel agents targeting inflammation and cancer.

Anti-inflammatory Potential: The compound has been shown to inhibit the production of inflammatory mediators like leukotrienes and prostaglandins.[3] This is achieved by modulating the activity of peroxidases and other enzymes involved in lipid metabolism.[3] Notably, it is known to inhibit the enzyme lactoperoxidase.[1][3] Its structural features also make it a candidate for studies on cyclooxygenase (COX) enzyme inhibition, a key target for anti-inflammatory drugs.[1]

Role in Cancer Research: As a versatile chemical intermediate, this compound is utilized in the synthesis of more complex molecules with anticancer properties.[8] For instance, derivatives have been synthesized that show potent inhibitory activity against PI3K (Phosphoinositide 3-kinase) and DNA-PK (DNA-dependent protein kinase), both of which are crucial targets in cancer therapy.[1]

The following diagram illustrates the role of this compound as a synthetic precursor and its influence on key biological targets.

Caption: Synthetic utility and biological targets of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] In case of contact, rinse the affected area with plenty of water and seek medical advice.[2] Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.

References

- 1. This compound | 58380-11-3 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 58380-11-3 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-5-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the core methodologies, presents quantitative data for comparative analysis, and visualizes the reaction workflows.

Introduction

This compound is a substituted benzoic acid derivative with applications in the synthesis of various biologically active compounds.[2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene (B151609) ring, makes it a versatile building block for creating more complex molecules. This guide will focus on the most common and well-documented synthetic routes to this compound.

Primary Synthesis Pathway: Demethylation of 2-Bromo-5-methoxybenzoic Acid

The most direct and frequently cited method for synthesizing this compound involves the demethylation of its methoxy (B1213986) precursor, 2-Bromo-5-methoxybenzoic acid.[3] This precursor is readily synthesized from commercially available starting materials.

Synthesis of the Precursor: 2-Bromo-5-methoxybenzoic Acid

The key intermediate, 2-Bromo-5-methoxybenzoic acid, can be prepared through several methods, primarily involving the bromination of 3-methoxybenzoic acid (m-anisic acid).

A common approach is the direct bromination of 3-methoxybenzoic acid using bromine in a suitable solvent system.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid via Direct Bromination

-

Reagents:

-

3-Methoxybenzoic acid (m-anisic acid)

-

Bromine

-

Acetic acid

-

Water

-

-

Procedure:

-

A mixture of 3-methoxybenzoic acid (250 g, 1.67 mol) in acetic acid (1 L) is prepared.

-

Bromine (85 mL) is added to the mixture, followed by the addition of water (1 L).

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration and washed with water.[4]

-

-

Yield: 305.7 g (79%) of 2-bromo-5-methoxybenzoic acid.[4]

-

Purity: Melting point 154°-156° C.[4]

An alternative method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid using NBS

-

Reagents:

-

3-Methoxybenzoic acid (m-anisic acid)

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Potassium bromide

-

Red phosphorus

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a 500mL four-neck flask, add dichloromethane (75g), 3-methoxybenzoic acid (15.2g, 0.1mol), concentrated sulfuric acid (30mL), potassium bromide (1.19g, 0.01mol), and red phosphorus (1.23g, 0.01mol) in sequence.

-

Begin stirring and add N-bromosuccinimide (26.7g, 0.15mol) at 25 °C.

-

Control the reaction temperature at 25-30 °C and react for 3 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Pour the reaction liquid into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid from 65mL of ethanol.[5]

-

-

Yield: 21.57 g (93.4%) of 2-bromo-5-methoxybenzoic acid.[5]

-

Purity: 99.1% (by HPLC).[5]

Demethylation to this compound

The final step in this pathway is the cleavage of the methyl ether in 2-Bromo-5-methoxybenzoic acid to yield the desired hydroxyl group.

Experimental Protocol: Synthesis of this compound via Demethylation

-

Reagents:

-

2-Bromo-5-methoxybenzoic acid

-

Aluminum chloride (AlCl₃)

-

Diethyl ether

-

Ice water

-

-

Procedure:

-

A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[3]

-

After the reaction is complete, the mixture is cooled and poured into ice water.[3]

-

The aqueous phase is extracted three times with diethyl ether (250 mL each).[3]

-

The combined organic phases are concentrated under reduced pressure to remove the solvent.[3]

-

-

Yield: 4.2 g of this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods for easy comparison.

Table 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

| Method | Starting Material | Brominating Agent | Solvent | Yield | Purity | Reference |

| Direct Bromination | 3-Methoxybenzoic acid | Bromine | Acetic acid, Water | 79% | m.p. 154°-156° C | [4] |

| NBS Bromination | 3-Methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | 93.4% | 99.1% | [5] |

Table 2: Synthesis of this compound

| Method | Starting Material | Reagent | Solvent | Yield | Reference |

| Demethylation | 2-Bromo-5-methoxybenzoic acid | Aluminum chloride | Chlorobenzene | 84% (calculated) | [3] |

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis pathways described in this guide.

Caption: Overall synthesis pathway for this compound.

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzoic acid, a halogenated hydroxybenzoic acid derivative with significant research interest. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format suitable for scientific and research applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure features a benzoic acid core with a bromine atom at position 2 and a hydroxyl group at position 5. This substitution pattern influences the molecule's acidity, reactivity, and biological interactions.[1] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 58380-11-3 | [2][3] |

| Molecular Formula | C₇H₅BrO₃ | [3][4][5] |

| Molecular Weight | 217.02 g/mol | [2][3][4][5] |

| Melting Point | 225-230 °C | [3] |

| Appearance | White to off-white or pale-yellow to brown or gray powder | [1] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1][6] |

| InChI Key | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [2][7] |

| SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [2][4] |

Experimental Protocols: Synthesis

The synthesis of this compound is crucial for its application in further research and development. A common laboratory-scale synthesis involves the demethylation of 2-bromo-5-methoxybenzoic acid.

Protocol: Synthesis of this compound from 2-bromo-5-methoxybenzoic acid [6]

This protocol describes a general procedure for the demethylation of 2-bromo-5-methoxybenzoic acid to yield the target compound.

Materials and Reagents:

-

2-bromo-5-methoxybenzoic acid (5 g)

-

Aluminum chloride (15 g)

-

Chlorobenzene (B131634) (150 mL)

-

Ice water

-

Diethyl ether (250 mL x 3)

-

4M Sodium hydroxide (B78521) (NaOH) solution

-

10% Copper sulfate (B86663) (CuSO₄) aqueous solution

Procedure:

-

In a suitable reaction vessel, reflux a mixture of 5 g of 2-bromo-5-methoxybenzoic acid and 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water.

-

Extract the aqueous phase three times with 250 mL of diethyl ether.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 4.2 g of this compound.[6]

Subsequent Reaction Example: The resulting this compound can be used in further reactions. For instance, 3.9 g of the product can be dissolved with 3.9 g of resorcinol in 9 mL of 4M aqueous NaOH and heated at 60 °C for 30 minutes.[6] Following this, 1.8 mL of a 10% aqueous copper sulfate solution can be added, and heating continued for another 10 minutes.[6]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, primarily related to enzyme inhibition and anti-inflammatory effects. Its structural features allow it to interact with several biological targets.

Key Biological Activities:

-

Enzyme Inhibition: This compound has demonstrated the ability to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins.[4]

-

Modulation of Lipid Metabolism: Research indicates that this compound can modify the activity of peroxidases and other enzymes involved in lipid metabolism.[1][4] This can lead to a reduction in the production of inflammatory compounds like leukotrienes and prostaglandins.[4]

-

Cyclooxygenase (COX) Enzyme Inhibition: There are indications of its potential to inhibit COX enzymes, which are key targets for anti-inflammatory drugs.[1]

-

Anti-inflammatory Properties: It potently inhibits tissue inflammation induced by phorbol (B1677699) myristate acetate (B1210297) (PMA).[4]

-

Derivatives' Activity: Derivatives of this compound have shown inhibitory activity against SIRT5, and its methyl ester derivatives can activate glucokinase.[1]

Caption: A diagram showing the inhibitory and modulatory effects of this compound.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable compound in several areas of research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs.[1][8]

-

Medicinal Chemistry: The structure of this compound provides a scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1]

-

Materials Science: The hydroxyl and carboxylic acid groups allow it to participate in polymerization reactions, while the bromine atom can enhance properties like flame retardancy, making it a building block for novel materials.[1]

Safety Information

This compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this compound.[3][9] It should be stored in a well-ventilated place under an inert atmosphere at room temperature.[6][7] In case of exposure, it is important to seek medical advice.[9]

References

- 1. This compound | 58380-11-3 | Benchchem [benchchem.com]

- 2. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 5. Rise Chemicals [risechemicals.in]

- 6. This compound | 58380-11-3 [chemicalbook.com]

- 7. This compound | 58380-11-3 [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and possesses noteworthy biological activities. Its unique substitution pattern, featuring a bromine atom and a hydroxyl group on the benzoic acid core, imparts specific chemical reactivity and potential for interaction with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of inflammation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 58380-11-3 | [1][2] |

| Molecular Formula | C₇H₅BrO₃ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 185 °C (decomposes) | [1][2] |

| Boiling Point | 374.5 ± 32.0 °C (Predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in alcohol, ether, and ketone solvents; slightly soluble in water. | [3] |

| pKa | 2.73 ± 0.10 (Predicted) | [3] |

| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 180.3 °C | [3] |

| InChI | InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | [4] |

| SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 2-bromo-5-methoxybenzoic acid.[2]

Materials:

-

2-bromo-5-methoxybenzoic acid (5 g)

-

Aluminum chloride (15 g)

-

Chlorobenzene (B131634) (150 mL)

-

Ice water

-

Diethyl ether (750 mL)

Procedure:

-

A mixture of 2-bromo-5-methoxybenzoic acid (5 g) and aluminum chloride (15 g) in chlorobenzene (150 mL) is refluxed for 2.5 hours.[2]

-

After the reaction is complete, the mixture is cooled to room temperature.[2]

-

The cooled reaction mixture is then carefully poured into ice water.[2]

-

The aqueous phase is extracted three times with 250 mL of diethyl ether.[2]

-

The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding this compound.[2]

Purification by Recrystallization

For purification, recrystallization from a suitable solvent system can be employed. While a specific solvent system for this compound is not detailed in the provided results, a general approach for similar compounds involves using a mixture of ethyl acetate (B1210297) and heptane (B126788).[5] The crude product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization of the purified product.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A typical method for a similar compound, 5-bromo-2-hydroxybenzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific spectral data for this compound was not found in the search results, the expected spectra would show characteristic aromatic proton signals and carbon resonances consistent with the substituted benzene (B151609) ring.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory and antimicrobial properties.[1] Its anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[1] The inhibition of prostaglandin (B15479496) synthesis can subsequently impact inflammatory signaling pathways, such as the NF-κB pathway.[7][8]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for evaluating the COX inhibitory activity of this compound, based on general fluorometric assay principles.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

This compound (test compound)

-

Known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) as a positive control

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.

-

Add serial dilutions of the this compound solution to the wells. Include wells with a positive control inhibitor and a vehicle control (solvent only).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow: Synthesis and Bioactivity Screening

References

- 1. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 2. This compound | 58380-11-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Elusive Natural Origins of 2-Bromo-5-hydroxybenzoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid, a halogenated aromatic carboxylic acid, is recognized within the scientific community as a naturally occurring chemical entity. It is often cited as an intermediate in the biosynthesis of phorbol (B1677699) esters and is known to be utilized as a nutrient by various bacteria. Despite its classification as a natural product, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed studies confirming its direct isolation from a specific biological source. This technical guide addresses the current state of knowledge regarding the natural occurrence of this compound, highlighting the lack of specific isolation protocols and quantitative data from natural origins.

While numerous studies have successfully isolated a variety of brominated phenolic compounds from marine organisms, particularly red algae and marine sponges, this compound has not been explicitly identified among them. Research on genera such as Polysiphonia, Vidalia, and Hymeniacidon has yielded a diverse array of brominated secondary metabolites, yet none have been definitively characterized as this compound.

This guide will proceed by outlining the general methodologies employed for the isolation of similar brominated phenols from marine sources, as these would be the logical starting point for any future investigation aiming to isolate this compound. Furthermore, we will present a logical workflow for such an endeavor.

Hypothetical Isolation and Characterization: A Logical Workflow

Given the absence of a specific documented isolation of this compound from a natural source, the following represents a logical experimental workflow that researchers could employ. This workflow is based on established protocols for the isolation of other brominated phenols from marine macroalgae.

Caption: A logical workflow for the isolation and identification of this compound.

General Experimental Protocols for Bromophenol Isolation

The following are generalized experimental protocols adapted from studies on the isolation of brominated phenols from red algae. These would require optimization for the specific target compound, this compound.

Collection and Preparation of Biological Material

-

Collection: Marine algae (e.g., species of Vidalia or Polysiphonia) would be collected from their natural habitat. The collection site, date, and species identification by a qualified taxonomist are crucial for reproducibility.

-

Preparation: The collected biomass is thoroughly washed with fresh water to remove salts and epiphytes. It is then typically freeze-dried to preserve the chemical integrity of the metabolites and ground into a fine powder to increase the surface area for extraction.

Extraction

-

The dried algal powder would be extracted exhaustively with a suitable solvent system, commonly a mixture of methanol and dichloromethane (B109758) (1:1 v/v), at room temperature. This process is often repeated multiple times to ensure complete extraction of secondary metabolites.

-

The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Fractions would be tested for the presence of phenolic compounds using methods like the Folin-Ciocalteu assay.

-

Column Chromatography: The fraction showing the highest phenolic content would be subjected to column chromatography over a stationary phase like silica gel. Elution would be carried out with a gradient of solvents, starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

Purification

-

Fractions from column chromatography that indicate the potential presence of the target compound (based on thin-layer chromatography analysis) would be further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Structure Elucidation

-

The purified compound's structure would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The characteristic isotopic pattern of bromine would be a key indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments would be conducted to establish the connectivity of atoms within the molecule.

-

-

The spectroscopic data of the isolated compound would be compared with that of a commercially available authentic standard of this compound to confirm its identity.

Quantitative Data

As no successful isolation from a natural source has been reported, there is currently no quantitative data available on the concentration or yield of this compound in any organism. The table below is provided as a template for how such data should be presented once it becomes available.

| Parameter | Value | Units | Source Organism | Reference |

| Yield from Dry Weight | Data not available | % w/w | To be determined | N/A |

| Concentration in Crude Extract | Data not available | mg/g | To be determined | N/A |

Conclusion

While this compound is acknowledged as a naturally occurring compound, the scientific literature currently lacks a definitive report of its isolation from a specific natural source. This technical guide has provided a comprehensive overview of the current knowledge gap and has proposed a logical and detailed experimental workflow for its future isolation and characterization, based on established methods for similar compounds. The protocols and workflow outlined herein are intended to serve as a foundational guide for researchers in natural product chemistry, marine biotechnology, and drug discovery who may wish to pursue the identification and quantification of this elusive natural product. The discovery of a reliable natural source for this compound would be a significant contribution to the field and could open new avenues for its biotechnological production and pharmacological application.

Spectroscopic Analysis of 2-Bromo-5-hydroxybenzoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-5-hydroxybenzoic acid (CAS No. 58380-11-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The structural information derived from these spectroscopic techniques is fundamental for the characterization and quality control of this important chemical intermediate.

Data Presentation

The predicted spectral data for this compound (C₇H₅BrO₃, Molecular Weight: 217.02 g/mol ) are summarized below.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 - 7.6 | d | Ar-H |

| ~7.1 - 7.2 | dd | Ar-H |

| ~7.0 - 7.1 | d | Ar-H |

| ~10.0 (broad) | s | -OH |

| ~13.0 (broad) | s | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~155 | C-OH |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~115 | C-Br |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Broad | O-H stretch (Phenol) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| ~700-500 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Interpretation |

| 215/217 | [M-H]⁻ (Isotopic pattern for Br) |

| 171/173 | [M-H-CO₂]⁻ (Isotopic pattern for Br) |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data for a solid organic compound like this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Employ a suitable relaxation delay (e.g., 2 seconds).

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

KBr Pellet Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Grind approximately 1-2 mg of the solid sample to a fine powder.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to the solvent to aid in ionization, depending on the desired ion mode. For a carboxylic acid, negative ion mode is often preferred.

-

-

Spectrum Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Apply a high voltage to the ESI needle (typically -2 to -5 kV for negative ion mode).

-

Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

-

Employ a drying gas at an elevated temperature to promote desolvation of the charged droplets.

-

Acquire the mass spectrum over the desired m/z range. The instrument will detect the mass-to-charge ratio of the resulting gas-phase ions.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, is a key intermediate in the synthesis of a variety of organic molecules with significant applications in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis methodologies, and spectroscopic data. The strategic placement of the bromine atom and the hydroxyl group on the benzoic acid backbone imparts unique reactivity, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Historical Context

While the precise date of the initial synthesis of this compound is not definitively documented in readily available literature, its development can be understood within the broader historical context of the exploration of salicylic acid derivatives. Following the isolation of salicylic acid in the 19th century, extensive research was undertaken to modify its structure to enhance its therapeutic properties and reduce side effects. This led to the synthesis of a vast array of derivatives, including halogenated analogues. The introduction of a bromine atom, as in this compound, was a logical step to explore the impact of halogenation on the molecule's biological activity and chemical reactivity. Its use as a synthetic intermediate has been noted in various patents and research articles, highlighting its importance in the ongoing development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₃ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| CAS Number | 58380-11-3 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 185 °C (decomposes) | [4] |

| Boiling Point | 374.5 ± 32.0 °C (Predicted) | [3] |

| Solubility | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water. | [3] |

| pKa | Not available | |

| LogP | Not available |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through two primary routes: the direct bromination of a substituted benzoic acid and the demethylation of a methoxy (B1213986) precursor. Detailed experimental protocols for these methods are provided below.

Method 1: Demethylation of 2-Bromo-5-methoxybenzoic acid

This is a widely used method that involves the cleavage of the methyl ether in 2-bromo-5-methoxybenzoic acid to yield the desired hydroxyl group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (5 g).

-

Addition of Reagents: To the flask, add aluminum chloride (15 g) and chlorobenzene (B131634) (150 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Quenching: After cooling the reaction mixture to room temperature, carefully pour it into ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether (250 mL each).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield this compound.[4]

Method 2: Direct Bromination of 3-Hydroxybenzoic Acid

This method involves the direct electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Addition of Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data for the precursor, 2-bromo-5-methoxybenzoic acid, is available and can be used as a reference for the final product.[5] |

| ¹³C NMR | Not readily available in the searched literature. |

| Infrared (IR) Spectrum | The NIST Chemistry WebBook provides access to the IR spectrum of 5-Bromo-2-hydroxybenzoic acid (a positional isomer), which can offer comparative insights.[6][7][8][9] |

| Mass Spectrometry (MS) | Mass spectral data is available through the NIST Chemistry WebBook for 5-Bromo-2-hydroxybenzoic acid.[6][9] |

Visualizations of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways for this compound.

Caption: Demethylation of 2-bromo-5-methoxybenzoic acid.

Caption: Direct bromination of 3-hydroxybenzoic acid.

Conclusion

This compound is a versatile synthetic intermediate with a rich, albeit not precisely documented, history intertwined with the development of salicylic acid chemistry. Its synthesis is achievable through well-established methods, and its structure is readily characterizable by standard spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a solid foundation of its properties and synthesis, facilitating its application in the creation of novel molecules with potential therapeutic and industrial value.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 58380-11-3 | FB55614 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 58380-11-3 [chemicalbook.com]

- 5. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR [m.chemicalbook.com]

- 6. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 9. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

Navigating the Safety Landscape of 2-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Bromo-5-hydroxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound. This document outlines known hazards, personal protective equipment (PPE) recommendations, emergency procedures, and proper storage and disposal methods.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available Safety Data Sheets (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]

GHS Hazard Statements:

Signal Word: Warning

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available resources. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | PubChem |

| Molecular Weight | 217.02 g/mol | PubChem[3] |

| Physical State | Solid | AK Scientific, Inc.[1] |

| Boiling Point | 374.5°C | MySkinRecipes[4] |

| Melting Point | Not Available | |

| Flash Point | Not Available | |

| Vapor Pressure | Not Available | |

| Solubility | Not Available | |

| Appearance | Not Available | |

| Odor | Not Available | AK Scientific, Inc.[1] |

Toxicological Data

| Parameter | Route | Species | Value |

| Acute Toxicity (LD50) | Oral | Not Reported | No data available |

| Acute Toxicity (LD50) | Dermal | Not Reported | No data available |

| Acute Toxicity (LC50) | Inhalation | Not Reported | No data available |

Occupational Exposure Limits

Occupational exposure limits, such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound.[1]

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only in a well-ventilated area or outdoors.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[2]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep container tightly closed.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

Some sources recommend storing under an inert atmosphere (e.g., argon or nitrogen) and protecting from light.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Fire/flame-resistant and impervious clothing. | Prevents skin contact and absorption. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded, irritation is experienced, or ventilation is inadequate. | Minimizes inhalation of dust or vapors. |

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to take in case of accidental exposure to this compound.

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

In case of skin contact: Immediately remove contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes. Seek medical attention if irritation occurs or persists.[7][8]

In case of eye contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated by thermal decomposition or combustion.[7]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

Personal Precautions:

-

Wear appropriate personal protective equipment.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[7]

-

Avoid breathing dust and contact with skin and eyes.[2]

Environmental Precautions:

-

Prevent the product from entering drains, waterways, or soil.[7]

Methods for Cleaning Up:

-

Use dry clean-up procedures to avoid generating dust.[2]

-

Sweep up, shovel, or vacuum the spilled material into a suitable, labeled container for disposal.[2][7]

-

Wash the spill area thoroughly with water.[2]

Experimental Protocols for Safety Assessment

Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the safety profile of chemical substances. While specific test results for this compound are not widely available, the following protocols would be employed to assess its hazards.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Objective: To determine the short-term toxicity of a substance when ingested. These methods aim to estimate the LD50 value.

-

Methodology:

-